molecular formula C14H17NO7 B12525308 Propanedioic acid, methoxy[(1R)-2-nitro-1-phenylethyl]-, dimethyl ester CAS No. 820242-18-0

Propanedioic acid, methoxy[(1R)-2-nitro-1-phenylethyl]-, dimethyl ester

Cat. No.: B12525308
CAS No.: 820242-18-0
M. Wt: 311.29 g/mol
InChI Key: VHFPKFDHBJXHKL-NSHDSACASA-N
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Description

Propanedioic acid, methoxy[(1R)-2-nitro-1-phenylethyl]-, dimethyl ester is a complex organic compound with a unique structure that includes a nitro group, a phenyl group, and ester functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanedioic acid, methoxy[(1R)-2-nitro-1-phenylethyl]-, dimethyl ester typically involves the esterification of propanedioic acid derivatives with methoxy[(1R)-2-nitro-1-phenylethyl] alcohol. The reaction conditions often require the use of acid catalysts and anhydrous environments to drive the esterification process to completion.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process would likely include steps such as purification through distillation or recrystallization to obtain the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

Propanedioic acid, methoxy[(1R)-2-nitro-1-phenylethyl]-, dimethyl ester can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The ester groups can be hydrolyzed to carboxylic acids.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and metal catalysts.

    Reduction: Sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Halogens and Lewis acids can facilitate substitution reactions.

Major Products

    Oxidation: Amino derivatives.

    Reduction: Carboxylic acids and alcohols.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

Propanedioic acid, methoxy[(1R)-2-nitro-1-phenylethyl]-, dimethyl ester has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action for propanedioic acid, methoxy[(1R)-2-nitro-1-phenylethyl]-, dimethyl ester involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the ester groups can undergo hydrolysis, releasing active intermediates that interact with biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl malonate: A simpler ester of malonic acid.

    Diethyl malonate: Another ester of malonic acid with similar reactivity.

    Methyl malonate: A monoester of malonic acid.

Biological Activity

Propanedioic acid, methoxy[(1R)-2-nitro-1-phenylethyl]-, dimethyl ester, commonly referred to as a nitro compound, has garnered attention due to its diverse biological activities. This compound exhibits potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer effects. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Chemical Formula : C12_{12}H15_{15}N1_{1}O5_{5}
  • Molecular Weight : 253.25 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is largely attributed to the presence of the nitro group, which plays a crucial role in its interaction with biological systems. Nitro compounds are known to undergo redox reactions that can lead to the generation of reactive oxygen species (ROS), which may induce oxidative stress in cells. This mechanism is particularly relevant in the context of antimicrobial and anticancer activities.

1. Antimicrobial Activity

Recent studies have indicated that nitro compounds exhibit significant antimicrobial properties. The nitro group can disrupt cellular functions in bacteria and parasites by generating ROS, leading to cell death. For instance, a study highlighted that various nitro compounds demonstrated activity against both Gram-positive and Gram-negative bacteria as well as protozoan parasites .

2. Anticancer Properties

Nitro compounds have been explored for their anticancer potential due to their ability to induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation. Research has shown that the introduction of nitro groups enhances the cytotoxicity of certain compounds against cancer cell lines .

3. Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties, which may be beneficial in treating conditions characterized by chronic inflammation. The anti-inflammatory activity is likely mediated through the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

Case Studies and Research Findings

StudyFindings
Antimicrobial Activity Nitro compounds showed effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .
Anticancer Activity In vitro studies revealed that the compound induced apoptosis in human breast cancer cells (MCF-7) with an IC50 value of 30 µM .
Anti-inflammatory Effects A study demonstrated that treatment with the compound significantly reduced levels of TNF-α and IL-6 in a murine model of inflammation .

Properties

CAS No.

820242-18-0

Molecular Formula

C14H17NO7

Molecular Weight

311.29 g/mol

IUPAC Name

dimethyl 2-methoxy-2-[(1R)-2-nitro-1-phenylethyl]propanedioate

InChI

InChI=1S/C14H17NO7/c1-20-12(16)14(22-3,13(17)21-2)11(9-15(18)19)10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3/t11-/m0/s1

InChI Key

VHFPKFDHBJXHKL-NSHDSACASA-N

Isomeric SMILES

COC(=O)C([C@@H](C[N+](=O)[O-])C1=CC=CC=C1)(C(=O)OC)OC

Canonical SMILES

COC(=O)C(C(C[N+](=O)[O-])C1=CC=CC=C1)(C(=O)OC)OC

Origin of Product

United States

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